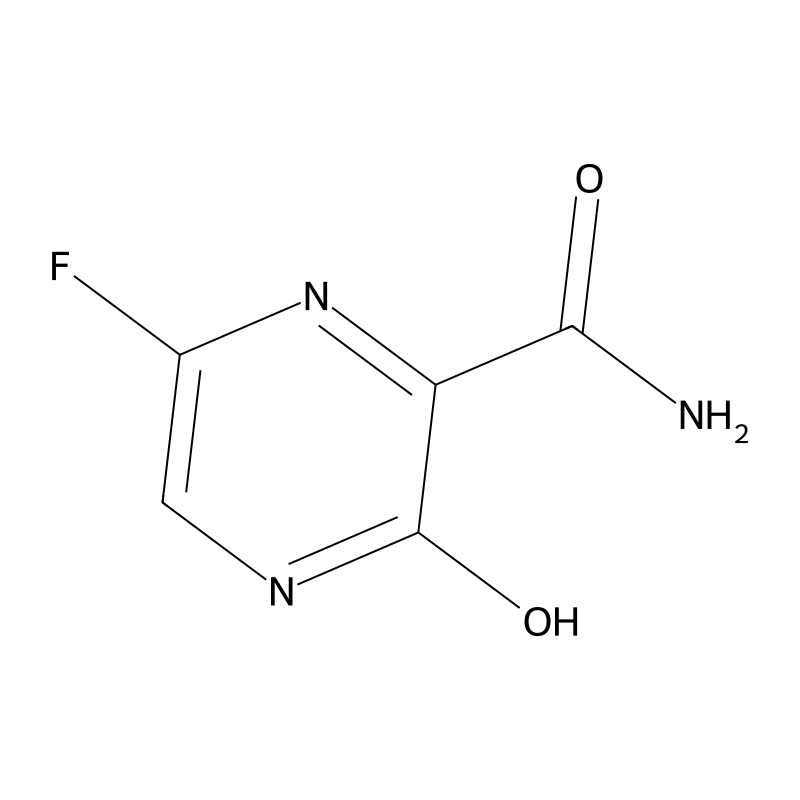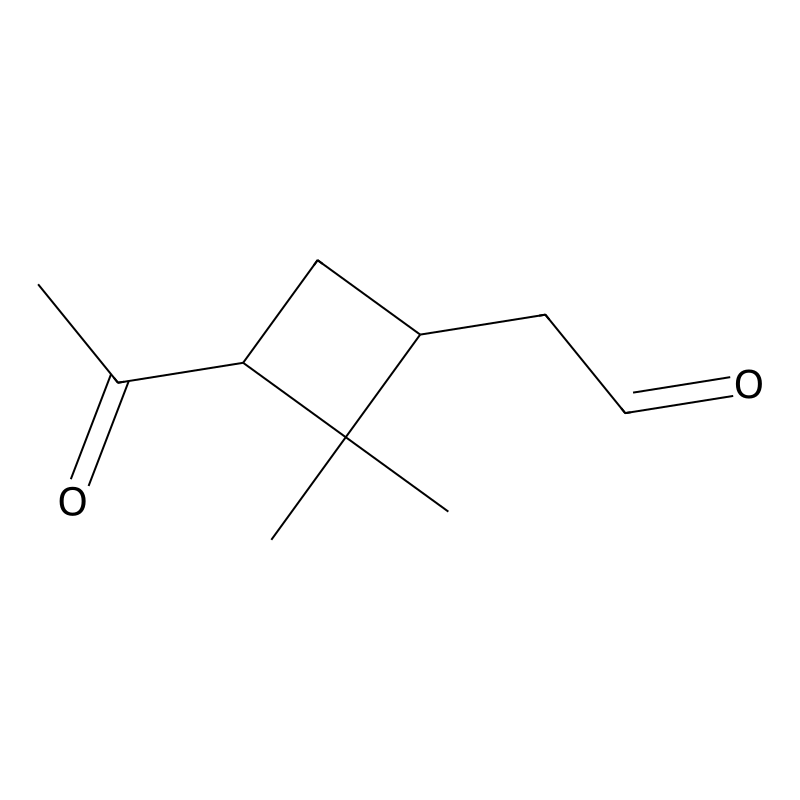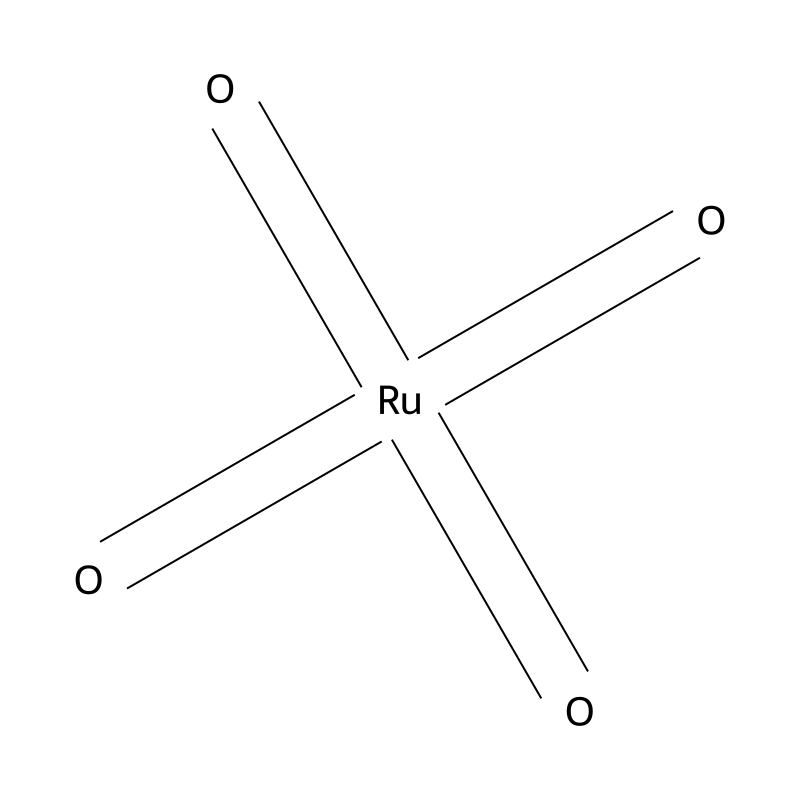Favipiravir

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
Favipiravir works by inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme, a crucial enzyme for viral replication []. RdRp helps the virus create copies of its RNA genome, which is essential for the virus to spread and infect new cells. Favipiravir interferes with this process by incorporating itself into the viral RNA chain, causing mutations and ultimately stopping the virus from replicating [].
This mechanism of action is distinct from other antiviral drugs, making Favipiravir a potential candidate for treating viruses that have developed resistance to existing medications.
Research on Favipiravir for COVID-19
Favipiravir has been extensively studied as a potential treatment for COVID-19 caused by the SARS-CoV-2 virus. Early in vitro and animal studies showed promising results, suggesting Favipiravir could inhibit SARS-CoV-2 replication [].
Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is classified as a pyrazinecarboxamide. It was initially developed in Japan by Toyama Chemical Co. for the treatment of influenza and has since been repurposed for use against COVID-19. The compound acts as a prodrug that is converted into its active form, favipiravir-ribose-5'-triphosphate, within the body, which exerts its antiviral effects by inhibiting viral RNA-dependent RNA polymerase .
- Toxicity: Studies suggest potential teratogenicity (birth defects) in animal models []. Due to this risk, Favipiravir is not recommended for pregnant women [].
- Other Hazards: Limited data exists on other specific hazards associated with Favipiravir. However, as with any medication, proper handling and adherence to prescribed dosages are crucial.
- Fluorination: The introduction of a fluorine atom at the 6-position of the pyrazine ring is a critical step.
- Hydrolysis: The nitrile group present in intermediates is hydrolyzed to form the carboxamide group.
- Hydroxylation: A hydroxyl group is added to the 3-position of the pyrazine ring.
These reactions can be performed through various synthetic routes, often involving intermediates like 3-aminopyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carbonitrile .
Favipiravir exhibits significant antiviral activity through several mechanisms:
- Inhibition of RNA-dependent RNA polymerase: The active metabolite of favipiravir competes with natural nucleotides and incorporates into viral RNA, leading to mutations and ultimately inhibiting viral replication .
- Broad-spectrum efficacy: While originally developed for influenza, favipiravir has shown effectiveness against other RNA viruses due to the conserved nature of their RNA polymerases .
Favipiravir can be synthesized using various methods:
- Traditional Synthesis: This involves multiple steps including fluorination, hydrolysis, and hydroxylation of intermediates derived from pyrazine derivatives.
- Continuous Flow Chemistry: Recent advancements have introduced continuous flow reactors to improve yield and scalability in the synthesis process .
- One-pot Procedures: These methods aim to streamline the synthesis by combining multiple steps into a single reaction sequence .
Notably, the yield and purity of favipiravir can vary significantly depending on the synthesis route employed.
Favipiravir's interactions with other compounds and enzymes have been extensively studied:
- Enzyme Interactions: Favipiravir is metabolized by cellular enzymes such as hypoxanthine-guanine phosphoribosyl transferase to form its active triphosphate derivative .
- Nucleotide Competition: Studies indicate that favipiravir-ribose-5'-triphosphate competes with natural purines for binding to RNA-dependent RNA polymerase, affecting its efficacy against viral replication .
Favipiravir shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Favipiravir | Pyrazinecarboxamide | Inhibits RNA-dependent RNA polymerase | Broad-spectrum activity; prodrug mechanism |
| Remdesivir | Nucleotide analog | Inhibits viral RNA polymerase | Phosphoramidate prodrug; primarily used for Ebola |
| Ribavirin | Nucleoside analog | Inhibits viral replication via multiple mechanisms | Known for its use against hepatitis C |
| Sofosbuvir | Nucleotide analog | Inhibits hepatitis C virus NS5B polymerase | Specificity towards hepatitis C |
Favipiravir's unique mechanism as a prodrug that requires intracellular conversion sets it apart from other antiviral agents that may act directly on viral components.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Application
Appearance
Melting Point
Targets
UNII
Drug Indication
Pharmacology
Favipiravir is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase.
MeSH Pharmacological Classification
ATC Code
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX27 - Favipiravi
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
Favipiravir's metabolites are predominantly renally cleared.
The apparent volume of distribution of favipiravir is 15 - 20 L.
The recommended oral dosing regimen for favipiravir is as follows: Day 1: 1600 mg twice daily; Days 2-5: 600 mg twice daily. The reported CL/F for favipiravir 1600 mg dosed once daily is 2.98 L/hr ±0.30 and the CL/F values for favipiravir 600 mg dosed twice daily on days 1-2 and once daily on days 3-7 were 6.72 L/hr ±1.68 on Day 1, and 2.89 L/hr ±0.91 on Day 7. There is currently no reported clearance data for favipiravir 1600 mg dosed twice daily.
Metabolism Metabolites
Wikipedia
(+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
Biological Half Life
Dates
THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj
J; Reaction! research group. Modeling favipiravir antiviral efficacy against
emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics
Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print]
Review. PubMed PMID: 32198838.
2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY.
Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant
influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi:
10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453.
3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A,
Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie
X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity
against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi:
10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218.
4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R,
Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection
with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar
3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID:
32124919.
5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against
life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi:
10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID:
32097670.
6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir
against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi:
10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed
Central PMCID: PMC7034780.
7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo
L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined
favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically
ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii:
jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885.
8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS)
treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020
Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed
PMID: 31673977.
9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N,
Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies
virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi:
10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666.
10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y,
Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin
and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta
Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.








